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Compound of Interest

Compound Name: Segigratinib

Cat. No.: B15579859 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the design and execution of preclinical trials for Segigratinib
(also known as 3D185), a potent and selective dual inhibitor of Fibroblast Growth Factor

Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R).

Introduction to Segigratinib
Segigratinib is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3,

as well as CSF-1R.[1][2][3] Dysregulation of the FGFR signaling pathway, through gene

amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors,

promoting cell proliferation, survival, and angiogenesis.[4][5][6] Additionally, CSF-1R is crucial

for the survival and differentiation of tumor-associated macrophages (TAMs), which often

create an immunosuppressive tumor microenvironment.[1][7] By dually targeting both the tumor

cells via FGFR inhibition and the immunosuppressive microenvironment via CSF-1R inhibition,

Segigratinib presents a promising therapeutic strategy to elicit a synergistic anti-tumor

response.[1]

These protocols outline key in vitro and in vivo assays to characterize the efficacy and

mechanism of action of Segigratinib in relevant preclinical cancer models.
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The following tables summarize the inhibitory activity of Segigratinib against its target kinases

and its anti-proliferative effects in cancer cell lines characterized by FGFR alterations or CSF-

1R dependency.

Table 1: In Vitro Kinase Inhibitory Activity of Segigratinib.[2]

Kinase Target IC₅₀ (nM)

FGFR1 0.5

FGFR2 1.3

FGFR3 3.6

CSF-1R 3.8

Table 2: In Vitro Anti-proliferative Activity of Segigratinib in Selected Cancer Cell Lines.[1]

Cell Line Cancer Type
Key Genetic
Alteration

IC₅₀ (nM)

NCI-H1581
Non-Small Cell Lung

Cancer
FGFR1 Amplification 12.3

SNU-16 Gastric Cancer FGFR2 Amplification 3.5

MFM-223 Breast Cancer FGFR2 Amplification 13.9

RT-112 Bladder Cancer FGFR3 Fusion 11.2

AN3-CA Endometrial Cancer FGFR2 Mutation 25.1

GDM-1 Myeloid Leukemia CSF-1R Dependent 3.7

Table 3: Recommended Human Cancer Cell Lines for Preclinical Segigratinib Evaluation.
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Cell Line Cancer Type FGFR Alteration Reference

FGFR1 Amplification

NCI-H1581
Non-Small Cell Lung

Cancer (Squamous)
Amplification [1][8]

DMS114
Small Cell Lung

Cancer
Amplification [8]

HCC-95
Non-Small Cell Lung

Cancer (Squamous)
Amplification [9]

FGFR2 Amplification

SNU-16 Gastric Cancer Amplification [1][10][11][12]

KATO-III Gastric Cancer Amplification [10][11][12][13]

NCI-H716 Colorectal Cancer Amplification [13]

FGFR3 Alterations

RT-112 Bladder Cancer
FGFR3-TACC3

Fusion
[14][15]

SW780 Bladder Cancer
FGFR3-TACC3

Fusion
[14][15]

JIMT-1 Breast Cancer
FGFR3-TACC3

Fusion
[16]

AN3-CA Endometrial Cancer
FGFR2 N550K

Mutation
[1]

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of Segigratinib and the

general workflows for the described in vitro and in vivo experiments.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6704710/
https://aacrjournals.org/clincancerres/article/23/18/5527/258431/Mechanisms-of-Primary-Drug-Resistance-in-FGFR1
https://aacrjournals.org/clincancerres/article/23/18/5527/258431/Mechanisms-of-Primary-Drug-Resistance-in-FGFR1
https://www.jci.org/articles/view/174171
https://pmc.ncbi.nlm.nih.gov/articles/PMC6704710/
https://aacrjournals.org/cancerres/article/68/7/2340/540756/FGFR2-Amplified-Gastric-Cancer-Cell-Lines-Require
https://pubmed.ncbi.nlm.nih.gov/18381441/
https://www.semanticscholar.org/paper/FGFR2-amplified-gastric-cancer-cell-lines-require-Kunii-Davis/2e497921f6d3ff4ac22ad054244d419384d7daf8
https://aacrjournals.org/cancerres/article/68/7/2340/540756/FGFR2-Amplified-Gastric-Cancer-Cell-Lines-Require
https://pubmed.ncbi.nlm.nih.gov/18381441/
https://www.semanticscholar.org/paper/FGFR2-amplified-gastric-cancer-cell-lines-require-Kunii-Davis/2e497921f6d3ff4ac22ad054244d419384d7daf8
https://pmc.ncbi.nlm.nih.gov/articles/PMC4072591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4072591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3554204/
https://www.semanticscholar.org/paper/Oncogenic-FGFR3-gene-fusions-in-bladder-cancer-Williams-Hurst/525e159f3017fc27766c3650fa6d074074483574
https://pmc.ncbi.nlm.nih.gov/articles/PMC3554204/
https://www.semanticscholar.org/paper/Oncogenic-FGFR3-gene-fusions-in-bladder-cancer-Williams-Hurst/525e159f3017fc27766c3650fa6d074074483574
https://www.mdpi.com/1422-0067/21/18/6856
https://pmc.ncbi.nlm.nih.gov/articles/PMC6704710/
https://www.benchchem.com/product/b15579859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

RAS-MAPK Pathway

PI3K-AKT Pathway

FGF

FGFR

CSF-1

CSF-1R

RAS

p-FGFR

PI3K

Segigratinib

InhibitsInhibits

RAF

MEK

ERK (p-ERK)

Cell Proliferation,
Survival, Angiogenesis

AKT (p-AKT)

Click to download full resolution via product page

Caption: Segigratinib dual-inhibition signaling pathway.
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In Vitro Assays
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Caption: General workflow for in vitro preclinical evaluation.
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Caption: General workflow for in vivo xenograft studies.
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Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol determines the concentration of Segigratinib that inhibits cell growth by 50%

(IC₅₀).

Materials:

Selected cancer cell lines (e.g., NCI-H1581, SNU-16)

Complete cell culture medium

Segigratinib (stock solution in DMSO, e.g., 10 mM)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of

medium. Incubate overnight at 37°C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of Segigratinib in culture medium. Replace

the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (DMSO)

controls.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan

crystals. Mix gently by pipetting or shaking.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the log concentration of Segigratinib to determine the IC₅₀

value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI)
Staining
This flow cytometry-based assay quantifies the induction of apoptosis by Segigratinib.

Materials:

Selected cancer cell lines

6-well plates

Segigratinib

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

Treat cells with Segigratinib at relevant concentrations (e.g., 1x and 5x the IC₅₀) and a

vehicle control for 24-48 hours.

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS,

detach with trypsin, and neutralize. Combine all cells from each well.

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the

supernatant and wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI.[10]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of FGFR Pathway Inhibition
This protocol assesses the effect of Segigratinib on the phosphorylation of FGFR and its

downstream effectors, ERK and AKT.

Materials:

Selected cancer cell lines

6-well plates

Segigratinib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, buffers, and electrophoresis equipment

PVDF membranes and transfer system

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2

(Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control

(e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency,

serum-starve overnight if necessary. Treat with Segigratinib for a short period (e.g., 2-6

hours). Wash cells with cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine protein concentration using the BCA assay.

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-

PAGE. Transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at

room temperature.[17] Incubate the membrane with the primary antibody overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash

again and apply ECL substrate.

Imaging: Capture the chemiluminescent signal. Quantify band intensity using densitometry

software. Normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Segigratinib in a mouse xenograft model.

Materials:

Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)

FGFR-dependent cancer cell line (e.g., NCI-H1581)

Matrigel (optional)
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Segigratinib formulation for oral gavage

Vehicle control

Calipers, scales, and animal monitoring equipment

Procedure:

Cell Implantation: Subcutaneously inject approximately 5-10 x 10⁶ NCI-H1581 cells, typically

resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

Randomization and Treatment: When tumors reach an average volume of 150-200 mm³,

randomize the mice into treatment and control groups. Administer Segigratinib (e.g., 12.5,

25, 50 mg/kg) or vehicle control daily via oral gavage.[1][18]

Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

Monitor for any signs of toxicity.

Endpoint Analysis: After a predetermined treatment period (e.g., 21-28 days) or when tumors

in the control group reach a maximum allowed size, euthanize the mice. Excise, weigh, and

photograph the tumors.

Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-

bearing mice can be treated with a single dose of Segigratinib. Tumors are then harvested

at different time points (e.g., 2, 6, 24 hours) post-dose for Western blot analysis of p-ERK to

confirm target engagement in vivo.[1][18]

Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in

paraffin for IHC analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers

(e.g., CD31).[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15579859#experimental-design-for-segigratinib-
preclinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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